molecular formula C8H12N4O2 B14694988 6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione

6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14694988
M. Wt: 196.21 g/mol
InChI Key: DSHFKISALBFYGD-RUDMXATFSA-N
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Description

6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

The synthesis of 6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the condensation of 3-methylpyrimidine-2,4(1H,3H)-dione with an appropriate hydrazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    5-fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine: A nucleobase found in DNA and RNA, essential for genetic coding.

    Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase.

The uniqueness of this compound lies in its specific hydrazinyl and ethylidene substituents, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

6-[[(E)-ethylideneamino]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N4O2/c1-4-9-12(3)6-5-7(13)11(2)8(14)10-6/h4-5H,1-3H3,(H,10,14)/b9-4+

InChI Key

DSHFKISALBFYGD-RUDMXATFSA-N

Isomeric SMILES

C/C=N/N(C)C1=CC(=O)N(C(=O)N1)C

Canonical SMILES

CC=NN(C)C1=CC(=O)N(C(=O)N1)C

Origin of Product

United States

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